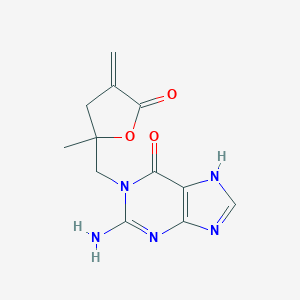
Guanine derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex organic compound with the molecular formula C12H13N5O3. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a guanine moiety.
準備方法
The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Guanine Moiety: The final step involves the coupling of the tetrahydrofuran derivative with guanine.
化学反応の分析
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methylene group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which reduce the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group results in the formation of a ketone or aldehyde derivative.
科学的研究の応用
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins. It may serve as a probe for understanding molecular recognition and binding events.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: Although its industrial applications are limited, it may be used in the development of specialized materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism by which 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets and pathways involved in these processes are still under investigation .
類似化合物との比較
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be compared to other nucleoside analogs, such as:
Acyclovir: A well-known antiviral agent that also targets DNA replication. Unlike 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, acyclovir lacks the tetrahydrofuran ring.
Ganciclovir: Another antiviral compound with a similar mechanism of action. Ganciclovir has a different sugar moiety compared to the tetrahydrofuran ring in 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine.
Ribavirin: An antiviral drug that inhibits RNA synthesis.
The uniqueness of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine lies in its tetrahydrofuran ring, which imparts specific chemical and biological properties not found in other nucleoside analogs.
特性
CAS番号 |
105970-04-5 |
|---|---|
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC名 |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
InChIキー |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
正規SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
同義語 |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















